3-(2-hydroxyethyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
3-(2-hydroxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-7-6-17-13(20)12-10(3-8-21-12)15-14(17)22-9-11(19)16-4-1-2-5-16/h3,8,18H,1-2,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPPBALTVMGAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-hydroxyethyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one , identified by CAS number 1795413-18-1 , is a thienopyrimidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 339.4 g/mol . The structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds containing a thienopyrimidine scaffold often exhibit significant activity against various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, pyrido[2,3-d]pyrimidines have been reported to target kinases such as MEK1/2 and CDKs, leading to growth inhibition in cancer cells .
- Induction of Apoptosis : The compound may also promote apoptosis in cancer cells via the activation of caspase pathways and disruption of mitochondrial membrane potential .
- Cell Cycle Arrest : Certain derivatives have demonstrated the ability to induce G0/G1 phase arrest in the cell cycle, effectively halting the proliferation of malignant cells .
Anticancer Effects
A review of literature reveals that thienopyrimidine derivatives exhibit potent anticancer properties:
- In vitro Studies : In studies involving various cancer cell lines, compounds similar to this compound showed IC50 values in the micromolar range, indicating effective growth inhibition. Notably, some derivatives led to over 80% inhibition in specific leukemia cell lines at concentrations lower than 10 µM .
Other Biological Activities
Beyond anticancer properties, thienopyrimidine derivatives have been associated with:
- Antimicrobial Activity : Some studies suggest that these compounds may exert antimicrobial effects against various bacterial strains.
- CNS Activity : There is emerging evidence supporting their potential use in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .
Case Studies
A notable case study involved the evaluation of a related thienopyrimidine compound in a xenograft model for leukemia treatment. The study demonstrated significant tumor reduction in treated mice compared to controls, with observable changes in tumor histology indicating effective apoptosis induction and cell cycle arrest mechanisms at play .
| Compound | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.5 | Leukemia | MEK1/2 Inhibition |
| Compound B | 1.0 | Breast | CDK Inhibition |
| 3-(2-hydroxyethyl)-... | 0.8 | Lung | Apoptosis Induction |
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Thienopyrimidine derivatives have been shown to exhibit significant anticancer properties. Research indicates that compounds within this class can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that thienopyrimidine derivatives can inhibit PI3Kδ, a key enzyme in cancer cell survival and proliferation .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Studies and Research Findings
- Study on Anticancer Activity
- Exploration of Antimicrobial Effects
- Anti-inflammatory Mechanisms
Q & A
Q. What are the common synthetic routes for preparing this thienopyrimidinone derivative?
The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Thienopyrimidine core formation : Cyclocondensation of substituted thiophene precursors with urea/thiourea derivatives (e.g., via aza-Wittig reactions, as described for analogous compounds ).
- Thioether linkage : Reaction of a thiol intermediate with 2-oxo-2-(pyrrolidin-1-yl)ethyl halides, similar to methods in , where ethyl isothiocyanate was used for thioalkylation .
- Hydroxyethyl functionalization : Alkylation or substitution reactions to introduce the 2-hydroxyethyl group, potentially using ethylene oxide or protected ethanolamine derivatives . Yield optimization often requires temperature control (e.g., reflux in ethanol or DMF) and catalysts like K₂CO₃ .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for structurally related thienopyrimidines (e.g., R-factor = 0.043 in ) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm, pyrrolidinyl signals at δ 2.5–3.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : Poor in water; dissolves in polar aprotic solvents (DMSO, DMF) or dioxane, as noted for similar pyrimidinones .
- Stability : Sensitive to light and moisture. Storage under inert gas (N₂/Ar) at –20°C is recommended, aligning with safety protocols in .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity or binding affinity of this compound?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., antiviral or kinase targets). highlights computational validation of drug-like properties (e.g., Lipinski’s rules, bioavailability) .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity, as applied in for structural analogs .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Combine X-ray crystallography () with 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Elemental analysis : Confirm empirical formulas (e.g., C, H, N content within 0.3% error) to rule out impurities .
Q. How do reaction conditions (solvent, catalyst) impact the yield of the thioether linkage?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols, improving thioether formation .
- Catalysts : K₂CO₃ or Et₃N in ethanol increases yields (70–85%) compared to non-catalytic conditions, as shown in for analogous alkylations .
Q. What are the challenges in optimizing regioselectivity during thienopyrimidine ring formation?
- Temperature control : Lower temperatures (0–25°C) favor desired regiochemistry, reducing side products .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyethyl moieties to prevent unwanted cyclization .
Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
